Spiro[2.4]heptane-1-carboxylic Acid
Overview
Description
Spiro[2.4]heptane-1-carboxylic acid is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to a cyclopentane ring, sharing a single carbon atom. This compound is known for its stability and distinctive chemical properties, making it a valuable subject of study in various scientific fields .
Mechanism of Action
Target of Action
Spiro[2.4]heptane-1-carboxylic Acid is a complex organic compound
Mode of Action
The mode of action of this compound is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes remain to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiro[2.4]heptane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of malonic esters with the tetrabromide of pentaerythritol, followed by hydrolysis and decarboxylation . Another method includes the reaction of cyclopropylmethyl ketone with diazomethane, followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: Spiro[2.4]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Spiro[2.4]heptane-1,2-dicarboxylic acid.
Reduction: Spiro[2.4]heptane-1-methanol.
Substitution: Spiro[2.4]heptane-1-alkyl derivatives.
Scientific Research Applications
Spiro[2.4]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- Spiro[2.3]hexane-1-carboxylic acid
- Spiro[2.5]octane-1-carboxylic acid
- Spiro[3.3]heptane-1-carboxylic acid
Comparison: Spiro[2.4]heptane-1-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Compared to spiro[2.3]hexane-1-carboxylic acid and spiro[2.5]octane-1-carboxylic acid, this compound has a different ring size and configuration, leading to variations in reactivity and stability .
Properties
IUPAC Name |
spiro[2.4]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWFMXZFOVJDHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434794 | |
Record name | Spiro[2.4]heptane-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17202-94-7 | |
Record name | Spiro[2.4]heptane-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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